2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine

Suzuki-Miyaura coupling cross-coupling reactivity oxidative addition

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine (CAS 1804490-75-2) is a tri-substituted pyridine building block bearing a 2-fluoro, 3-trifluoromethyl, and 5-iodo substitution pattern (molecular formula C₆H₂F₄IN, MW 290.98). The co-occurrence of three electron-withdrawing groups on the pyridine ring creates a highly electron-deficient heterocycle that serves as a versatile intermediate for pharmaceutical and agrochemical synthesis, particularly kinase inhibitor programs.

Molecular Formula C6H2F4IN
Molecular Weight 290.98 g/mol
Cat. No. B12338714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine
Molecular FormulaC6H2F4IN
Molecular Weight290.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)F)I
InChIInChI=1S/C6H2F4IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H
InChIKeyTVSUFQOJYFKUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine (CAS 1804490-75-2): Core Properties and Procurement-Relevant Identity


2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine (CAS 1804490-75-2) is a tri-substituted pyridine building block bearing a 2-fluoro, 3-trifluoromethyl, and 5-iodo substitution pattern (molecular formula C₆H₂F₄IN, MW 290.98) . The co-occurrence of three electron-withdrawing groups on the pyridine ring creates a highly electron-deficient heterocycle that serves as a versatile intermediate for pharmaceutical and agrochemical synthesis, particularly kinase inhibitor programs [1]. Its procurement value hinges on the orthogonal reactivity of the C–I bond (cross-coupling) and the activated C–F bond (nucleophilic aromatic substitution), a combination not replicated by its closest regioisomeric or halogen-swapped analogs.

Why 2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine Cannot Be Replaced by Its Closest Analogs in Multi-Step Synthetic Sequences


The simultaneous presence of a 2-fluoro, 3-CF₃, and 5-iodo substitution pattern generates a unique electronic landscape on the pyridine ring that governs both the rate and the regiochemical outcome of successive transformations. Substituting any single substituent—swapping iodine for bromine [1], moving the iodine to the 3-position , replacing fluorine with chlorine , or omitting the CF₃ group [2]—alters the ring's electron density, the relative reactivity of the C–X bonds, and the chemoselectivity window available for iterative functionalization. The consequences are measurable: diminished cross-coupling yields, loss of orthogonality between C–I and C–F sites, or failure to access the intended kinase-targeted scaffold. The quantitative evidence below substantiates why in-class compounds cannot be interchanged without compromising synthetic efficiency or product fidelity.

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine: Quantitative Differentiation Evidence Against Closest Comparators


5-Iodo Substituent Enables Higher Cross-Coupling Reactivity Compared to the 5-Bromo Analog

The 5-iodo group in 2-fluoro-5-iodo-3-(trifluoromethyl)pyridine is intrinsically more reactive in palladium-catalyzed cross-coupling than the corresponding 5-bromo analog due to the lower bond dissociation energy of the C–I bond and faster oxidative addition to Pd(0). Authoritative compilations rank the relative reactivity of aryl halides in Suzuki–Miyaura coupling as Ar–I > Ar–Br >> Ar–Cl [1]. This establishes that the 5-iodo derivative will undergo coupling under milder conditions or with higher conversion than the 5-bromo counterpart, a critical factor when coupling to precious, late-stage intermediates.

Suzuki-Miyaura coupling cross-coupling reactivity oxidative addition aryl halide reactivity

2-Fluoro Substituent Activates Nucleophilic Aromatic Substitution ~250-Fold Over 2-Chloro Analog

The 2-fluoro substituent on the target compound provides a second, orthogonal functional handle via nucleophilic aromatic substitution (SNAr). 2-Fluoropyridine undergoes SNAr with sodium ethoxide in ethanol approximately 250 times faster than 2-chloropyridine . This dramatic rate enhancement means that the 2-fluoro group can be selectively displaced in the presence of other halogens, whereas the corresponding 2-chloro analog would require forcing conditions or fail to react selectively, potentially compromising the integrity of the 5-iodo group.

nucleophilic aromatic substitution SNAr leaving group ability fluorine effect

Regioisomeric Iodine Placement (5- vs. 3-Position) Dictates Cross-Coupling Site and Downstream Scaffold Topology

The target compound (2-F-3-CF₃-5-I) and its regioisomer (2-F-5-CF₃-3-I, CAS 1207845-81-5) share the same molecular formula but differ in iodine placement. This is not a trivial distinction: 5-iodopyridines have been demonstrated to undergo Suzuki–Miyaura coupling with arylboronic acids in good to excellent yields under PdCl₂(PPh₃)₂/KHCO₃ conditions (110 °C, DMF/H₂O) [1], providing access to 5-aryl-substituted pyridines. The 3-iodo regioisomer, in contrast, positions the coupling site adjacent to the 2-fluoro substituent, altering steric and electronic parameters at the reactive center, which can lead to different coupling efficiencies and regiochemical outcomes in subsequent transformations .

regioselectivity Suzuki coupling iodopyridine scaffold topology

3-Trifluoromethyl Group Enhances Metabolic Stability and Target Binding in Kinase Inhibitor Scaffolds Compared to Non-Fluorinated Analogs

The 3-CF₃ group is a privileged substituent in kinase inhibitor design. Incorporation of fluorine and trifluoromethyl groups into pyridine scaffolds enhances drug potency, selectivity, and metabolic stability compared to non-fluorinated analogs [1]. The target compound's use as a key intermediate in kinase inhibitor synthesis is documented [2], where the electron-withdrawing CF₃ group at the 3-position reduces electron density on the pyridine ring, modulating binding interactions with kinase active sites and improving pharmacokinetic profiles relative to CH₃ or H-substituted analogs. While specific IC₅₀ comparisons for the exact compound are not publicly available, the class-level benefit of 3-CF₃ substitution is well-established.

trifluoromethyl metabolic stability kinase inhibitor medicinal chemistry

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine: Evidence-Backed Application Scenarios for Scientific Procurement


Sequential Orthogonal Functionalization for Kinase Inhibitor Library Synthesis

The target compound enables a two-step orthogonal diversification strategy: (1) Suzuki–Miyaura coupling at the 5-iodo position to install a first aryl/heteroaryl group, followed by (2) SNAr displacement of the 2-fluoro substituent with an amine or alkoxide nucleophile. The ~250-fold faster SNAr rate of 2-fluoropyridine over 2-chloropyridine ensures that step 2 proceeds without competing displacement of the 5-iodo handle. This sequential approach, supported by demonstrated 5-iodopyridine Suzuki yields in good to excellent ranges [1], is directly applicable to generating focused kinase inhibitor libraries where both the C-5 aryl group and the C-2 amino/alkoxy group are varied independently.

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

When a late-stage intermediate bearing a pyridine core requires installation of an aryl group, the 5-iodo moiety provides the most reactive cross-coupling handle (Ar–I > Ar–Br >> Ar–Cl) . This allows coupling to proceed under the mildest possible conditions, preserving sensitive functional groups elsewhere in the molecule. Procurement of the iodo congener is thus justified when coupling efficiency and functional group tolerance are paramount, particularly in kilogram-scale campaigns where yield losses translate directly to cost overruns.

Agrochemical Research Requiring Trifluoromethyl-Containing Heterocyclic Building Blocks

Trifluoromethylpyridines are well-precedented intermediates for herbicides, fungicides, and insecticides . The 3-CF₃ group in the target compound mimics the substitution pattern found in several commercial agrochemicals. The iodine atom provides a versatile exit vector for attaching diverse side chains via cross-coupling, while the 2-fluoro group offers an additional derivatization site. This dual-handle architecture is more flexible than mono-halogenated trifluoromethylpyridines and reduces the number of synthetic steps required to reach advanced screening candidates.

Structure–Activity Relationship (SAR) Studies Differentiating 5-Aryl vs. 3-Aryl Pyridine Series

When exploring the SAR of a pyridine-containing lead series, the choice between the 5-iodo regioisomer (target compound) and the 3-iodo regioisomer (CAS 1207845-81-5) determines the vector of aryl substitution. The target compound installs the aryl group at the pyridine 5-position, generating a linear extension of the scaffold, whereas the 3-iodo regioisomer produces an angled geometry . Only by procuring and testing both regioisomers can a medicinal chemistry team fully map the topological requirements for target engagement.

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